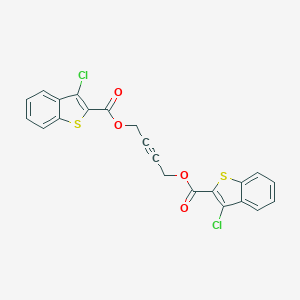![molecular formula C26H23N5O5S2 B382429 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide CAS No. 325693-85-4](/img/structure/B382429.png)
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide is a useful research compound. Its molecular formula is C26H23N5O5S2 and its molecular weight is 549.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research has been conducted on the synthesis and spectroscopic studies of various heterocyclic compounds, including thiazoles, thiadiazoles, and isoquinolines, which share structural motifs with the compound of interest. These studies often focus on developing novel synthetic methods that can provide insights into the chemical behavior and potential applications of such compounds. For instance, novel synthesis methods have been developed for thiazole and thiadiazole derivatives, highlighting their significance in medicinal chemistry due to their potential biological activities (El-Gaby et al., 2003). Similarly, research on imidazo[2,1-b][1,3,4]thiadiazoles demonstrates innovative synthetic routes that could be relevant for the synthesis and exploration of the compound (Khalafy et al., 2018).
Potential Applications
Although direct applications of "4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide" are not specified in the available literature, the study of related compounds suggests potential areas of application, including:
Biological Activity : Compounds containing thiazole, thiadiazole, and isoquinoline rings have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. For example, novel thiazole compounds have been synthesized and characterized for their potential as antimicrobial agents (Desai et al., 2007), and thiadiazole derivatives have been evaluated for anticonvulsant activity (Farag et al., 2012).
Chemical Synthesis and Characterization : Research on the synthesis and characterization of related compounds underscores the importance of understanding chemical structures for developing new materials and pharmaceuticals. For instance, the efficient synthesis of imidazo[2,1-b][1,3,4]thiadiazol-7-ium hydroxides demonstrates the potential for creating novel compounds with specific properties (Khalafy et al., 2018).
properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5S2/c1-2-22-28-29-26(37-22)30-38(35,36)18-13-11-17(12-14-18)27-21(32)10-5-15-31-24(33)19-8-3-6-16-7-4-9-20(23(16)19)25(31)34/h3-4,6-9,11-14H,2,5,10,15H2,1H3,(H,27,32)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSQMSVEWFTEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382346.png)
![Methyl 4-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B382347.png)
![N-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B382348.png)
![4-benzyl-N-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B382349.png)
![N-[(1Z)-1-(4-bromophenyl)ethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B382351.png)

![ethyl 2-({(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382354.png)
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382358.png)

![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B382360.png)

![1-(Cyclopentylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382365.png)
![3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382366.png)
![1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382367.png)